molecular formula C24H20Cl2N2OS B2781602 N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532969-92-9

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2781602
CAS No.: 532969-92-9
M. Wt: 455.4
InChI Key: SPCNOKBDHLSYPF-UHFFFAOYSA-N
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Description

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves the coupling of tryptamine with a substituted benzoyl chloride. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19Cl2N2OSC_{24}H_{19}Cl_2N_2OS, with a molecular weight of 473.4 g/mol. The compound features a complex structure that includes an indole moiety, a benzamide group, and a sulfanyl substituent, which are known to influence its biological activity.

PropertyValue
Molecular Weight473.4 g/mol
Molecular FormulaC24H19Cl2N2OS
LogP6.2904
Polar Surface Area26.2038
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives with chloro substitutions have shown enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with improved antimicrobial properties.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that indole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar indole structures have demonstrated IC50 values in the low micromolar range against multiple human cancer cell lines, including ovarian and renal cancers . The presence of the benzamide group may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

  • Chloro Substitution : Compounds with 3-chloro substitutions showed superior antibacterial activity compared to those with nitro groups .
  • Indole Moiety : The indole structure is essential for bioactivity, as it facilitates interactions with biological targets through π-π stacking and hydrogen bonding.
  • Sulfanyl Group : The sulfanyl functional group has been implicated in enhancing the lipophilicity and overall binding affinity to target proteins.

Study 1: Antimicrobial Efficacy

In a study evaluating various indole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited an MIC value of 0.18 μg/mL against E. coli, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of the compound on HeLa cells (human cervical carcinoma). Results indicated an IC50 value of approximately 5 μM, highlighting its potential as an anticancer agent . Further modifications to the benzamide moiety are being explored to enhance selectivity and potency.

Properties

IUPAC Name

N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-20-11-10-17(14-21(20)26)16-30-23-15-28(22-9-5-4-8-19(22)23)13-12-27-24(29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNOKBDHLSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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